[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile
Description
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is a sulfonylated acetonitrile derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to a sulfonyl moiety, which is further bonded to an acetonitrile group. This compound is notable for its steric bulk due to the three methyl substituents on the aromatic ring, which influence its electronic and reactivity profiles. It finds applications in organic synthesis, particularly as a precursor or intermediate in the development of photoacid generators for lithography (e.g., in resist compositions) .
Properties
CAS No. |
918803-96-0 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C11H13NO2S/c1-8-6-9(2)11(10(3)7-8)15(13,14)5-4-12/h6-7H,5H2,1-3H3 |
InChI Key |
LDKITTFGGLFMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
- Dissolving 2,4,6-trimethylbenzenesulfonyl chloride in an organic solvent such as ethyl acetate.
- Adding acetonitrile to the solution.
- Introducing a base, such as sodium carbonate, to facilitate the reaction.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Bases: Sodium carbonate, potassium hydroxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethyl acetate, tetrahydrofuran, methanol.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Imines and Condensation Products: Formed through reactions with aldehydes and ketones.
Scientific Research Applications
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in studies involving enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the 2,4,6-trimethylphenyl group, which provides steric hindrance and affects the overall reactivity .
Comparison with Similar Compounds
Structural and Electronic Properties
The sulfonyl-acetonitrile framework is versatile, with modifications to the aryl group significantly altering physicochemical properties. Key analogs include:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile | C11H13NO2S | 223.29 | 2,4,6-Trimethylphenyl | High steric bulk, moderate EWG |
| [(2-Nitrophenyl)sulfonyl]acetonitrile | C8H6N2O4S | 226.21 | 2-Nitrophenyl | Strong electron-withdrawing nitro group |
| [(4-Methylphenyl)sulfonyl]acetonitrile (Tos) | C9H9NO2S | 195.24 | 4-Methylphenyl | Common sulfonyl group, lower steric hindrance |
| Fluoro(2,4,6-trimethylphenyl)acetonitrile | C11H12FNOS | 225.28 | 2,4,6-Trimethylphenyl + Fluorine | Enhanced acidity, polar C-F bond |
Key Observations :
- Steric Effects : The 2,4,6-trimethylphenyl group in the target compound imposes significant steric hindrance compared to smaller substituents like the 4-methylphenyl group in Tos. This reduces nucleophilic attack rates but enhances thermal stability .
- Electronic Effects : The nitro group in [(2-Nitrophenyl)sulfonyl]acetonitrile is a stronger electron-withdrawing group (EWG) than the mesityl group, increasing electrophilicity at the sulfonyl-acetonitrile junction. Conversely, the mesityl group offers moderate electron withdrawal with steric protection .
- Fluorinated Analogs : Fluorination at the acetonitrile carbon (e.g., Fluoro(2,4,6-trimethylphenyl)acetonitrile) introduces polarity and acidity, making it suitable for reactions requiring deprotonation or fluorophilic interactions .
Stability and Functional Group Compatibility
- Thermal Stability : The mesityl group enhances thermal stability compared to methoxy-substituted analogs (e.g., Mtos = (2,4,6-trimethoxyphenyl)sulfonyl), where electron-donating methoxy groups reduce oxidative resistance .
- Hydrolytic Resistance: Fluorinated acetonitriles (e.g., Fluoro(2,4,6-trimethylphenyl)acetonitrile) are less prone to hydrolysis than non-fluorinated analogs due to the C-F bond’s low polarizability .
Biological Activity
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is a compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a trimethylphenyl moiety and an acetonitrile group. Its unique structure contributes to its biological activity, particularly in modulating interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of biological pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for the progression of certain diseases.
- Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated effectiveness against certain bacterial strains. |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines in vitro. |
| Anti-inflammatory | Potential to reduce inflammation markers in animal models. |
Case Studies
-
Antimicrobial Activity:
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL. -
Cytotoxicity Against Cancer Cells:
In vitro assays were conducted on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 20 µM, indicating potent anticancer properties. -
Anti-inflammatory Effects:
In a murine model of inflammation, administration of the compound resulted in a 40% decrease in pro-inflammatory cytokines compared to controls.
Research Findings
Recent studies have provided insights into the pharmacological properties of this compound:
- Pharmacodynamics: Analysis revealed that the compound affects multiple signaling pathways involved in cell proliferation and apoptosis.
- Safety Profile: Preliminary toxicity studies indicate low cytotoxicity towards normal human cells at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
